4-Chloro-1-methoxyisoquinoline
Description
Overview of the Isoquinoline (B145761) Scaffold in Chemical Sciences
The isoquinoline scaffold is a privileged heterocyclic aromatic organic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgfiveable.me This structural motif is of significant interest in the chemical sciences, particularly in medicinal chemistry and materials science. nih.govresearchgate.net Isoquinoline and its derivatives are fundamental building blocks in the synthesis of a vast array of natural products, pharmaceuticals, and functional organic materials. researchgate.netrsc.org The nitrogen atom within the heterocyclic ring imparts basic properties and provides a site for chemical modification, which is crucial for tuning the molecule's physical, chemical, and biological properties. pnas.orgsolubilityofthings.com The versatility of the isoquinoline framework allows for the introduction of various substituents at different positions, leading to a wide diversity of structures and applications. rsc.orgrsc.org
Historical Context of Isoquinoline Derivatives in Organic Synthesis
The history of isoquinoline chemistry began in 1885 with its first isolation from coal tar. wikipedia.org Early synthetic efforts in the late 19th and early 20th centuries led to the development of several classical methods for constructing the isoquinoline core, which are still relevant today. These include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, all of which rely on electrophilic aromatic substitution. pnas.org These foundational reactions paved the way for the synthesis of a multitude of isoquinoline derivatives. Over the decades, continuous research has led to the development of more modern and efficient synthetic methodologies, including transition metal-catalyzed reactions, which offer greater flexibility and control over the substitution patterns on the isoquinoline ring. pnas.orgresearchgate.net
Significance of Substituted Isoquinolines in Contemporary Academic Research
Substituted isoquinolines are at the forefront of contemporary academic research due to their wide-ranging biological activities and potential applications. nih.govresearchgate.net In medicinal chemistry, the isoquinoline scaffold is found in numerous natural alkaloids with potent pharmacological properties, such as the analgesic papaverine. wikipedia.org Researchers are actively exploring isoquinoline derivatives for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. researchgate.netresearchgate.net The ability to functionalize the isoquinoline core at various positions allows for the fine-tuning of their interaction with biological targets like enzymes and receptors. fiveable.mesmolecule.com Beyond medicine, substituted isoquinolines are also being investigated for their use in materials science, for example, in the development of organic light-emitting diodes (OLEDs). chemimpex.com The ongoing exploration of novel synthetic routes and the biological evaluation of new isoquinoline derivatives continue to be highly active areas of academic research. nih.govrsc.org
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-methoxyisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-8-5-3-2-4-7(8)9(11)6-12-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBQGORSOSQECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=CC=CC=C21)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482216 | |
| Record name | 4-Chloro-1-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58022-38-1 | |
| Record name | 4-Chloro-1-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Reaction Pathways
Elucidation of Reaction Mechanisms in Isoquinoline (B145761) Chemistry
The isoquinoline scaffold is a versatile platform for a wide array of chemical transformations. Understanding the underlying mechanisms of these reactions is crucial for the rational design of synthetic routes to complex molecules. The presence of both a pyridine (B92270) and a benzene (B151609) ring, along with the specific substituents in 4-chloro-1-methoxyisoquinoline, influences the electron distribution and, consequently, the preferred reaction pathways.
Radical reactions of nitrogen-containing heterocycles, such as isoquinolines, often proceed through pathways that are distinct from their ionic counterparts. The generation of radical intermediates can be achieved through various methods, including the use of radical initiators or photoredox catalysis. These intermediates are key to understanding certain C-H functionalization and substitution reactions.
In the context of isoquinoline chemistry, radical-mediated processes can lead to the formation of functionalized derivatives that are not readily accessible through other means. For instance, the generation of a sulfonyl radical can lead to its addition to an alkene, followed by cyclization and oxidation to yield an isoquinolinone derivative chemistrysteps.com. While not specific to this compound, this illustrates a plausible radical-mediated pathway.
Another relevant process is the tandem radical cyclization. For example, treatment of aryl indoles with a dioxolane in the presence of an oxidant can generate a radical intermediate that undergoes cyclization to form a dioxolanyl adduct of isoquinoline chemistrysteps.com. The thermal cleavage of initiators like benzoyl peroxide can also induce radical addition to substrates, leading to the formation of radical intermediates that can then cyclize to form substituted imidazo[2,1-a]isoquinoline (B1217647) derivatives chemistrysteps.com. These examples underscore the importance of radical intermediates in the synthesis of complex isoquinoline-based frameworks.
A proposed mechanism for a stepwise hydrogen atom transfer (HAT)/radical recombination process has been suggested for the regioselective hydrosilylation of isoquinolines. This suggests that electron-deficient radicals can be photochemically generated at specific positions of the isoquinoline ring nih.gov. For this compound, the electronic nature of the substituents would play a critical role in directing such radical processes.
Single-electron transfer (SET) is a fundamental step in many organic reactions, leading to the formation of radical ions that can undergo subsequent transformations. In isoquinoline chemistry, SET processes are particularly relevant in photoredox catalysis and certain dearomatization reactions nih.gov.
The dearomatization of N-heteroarenes using photoredox catalysis often involves an initial SET event. For instance, an aerobic oxidation of isoquinoline salts can be achieved using a photocatalyst like Eosin Y, where the reaction is initiated by an electron transfer process nih.gov. The formation of a radical ion pair is a key feature of SET in systems involving frustrated Lewis pairs (FLPs), where light can induce an electron transfer from a Lewis base to a Lewis acid nih.gov.
In the context of isoquinoline synthesis, SET can be a key step in oxidative cyclization reactions. For example, the generation of a sulfonyl radical from a sulfonothiolate via attack by a tert-butoxyl radical can be followed by addition to an alkene, cyclization, and a subsequent oxidation via SET to afford an isoquinolinone derivative chemistrysteps.com. This highlights the role of SET in the final aromatization step of the reaction.
The spontaneity of a photoinduced electron transfer can be predicted from the Gibbs free energy, which is dependent on the redox potentials of the catalyst and the substrate mdpi.com. For this compound, its specific redox properties would determine its susceptibility to engage in SET-mediated reactions.
The absorption of light by a molecule can promote it to an electronically excited state, which often exhibits drastically different reactivity compared to its ground state. In isoquinoline chemistry, photochemical reactions can lead to unique isomerization and rearrangement products.
Studies on the photochemistry of methoxy-substituted isoquinoline N-oxides have revealed that the position of the methoxy (B1213986) group has a significant directing effect on the photoreactions. Upon irradiation, these compounds can form various photoisomers, including 1,3-benzoxazepines and 1(2H)-isoquinolones rsc.org. This indicates that the excited state potential energy surface is highly sensitive to the substitution pattern on the isoquinoline ring.
Furthermore, investigations into the excited-state proton transfer of isoquinoline in different solvents have shown that the formation of cationic species can occur. While protonation may not occur in the excited state in water, in stronger hydrogen-bonding solvents like trifluoroethanol, both neutral and cation-like species can be present in the excited state libretexts.org. This suggests that for this compound, the nature of the solvent could significantly influence its photochemical behavior and the potential for excited-state reactions. The presence of the methoxy group, in particular, could influence the basicity of the nitrogen atom and its interaction with protic solvents in the excited state.
The synthesis of chiral isoquinoline alkaloids and their derivatives often relies on stereoselective catalytic methods. Understanding the origin of this stereoselectivity is crucial for the development of efficient asymmetric syntheses.
One of the key reactions for the asymmetric synthesis of tetrahydroisoquinolines is the Pictet–Spengler reaction. The use of chiral catalysts, such as chiral phosphoric acids, can induce high levels of enantioselectivity in the cyclization step. The enantiodivergence observed in these reactions is often dependent on the specific substituents on the catalyst acs.org. This suggests that the transition state of the reaction is a highly organized assembly of the substrate, the catalyst, and potentially the solvent, where subtle steric and electronic interactions dictate the stereochemical outcome.
Mechanistic Aspects of Nucleophilic Substitution at the Isoquinoline Core
Nucleophilic substitution is a fundamental reaction for the functionalization of the isoquinoline ring. The electron-deficient nature of the pyridine ring in isoquinoline makes it susceptible to attack by nucleophiles, particularly at the C1 and C3 positions.
The regioselectivity of nucleophilic substitution on the isoquinoline core is governed by a combination of electronic and steric factors. Generally, nucleophilic attack is favored at the C1 position due to the ability of the adjacent nitrogen atom to stabilize the negative charge in the intermediate.
For substituted isoquinolines, the nature and position of the substituents play a crucial role in determining the regioselectivity and reactivity. In the case of this compound, the chloro group at the 4-position is a potential leaving group for nucleophilic aromatic substitution (SNAr). The reactivity of this position is influenced by the methoxy group at the 1-position. The methoxy group, being electron-donating by resonance but electron-withdrawing by induction, can modulate the electron density of the ring and the stability of the Meisenheimer-like intermediate formed during the SNAr reaction.
Computational studies on related systems, such as 2,4-dichloroquinazolines, have shown that the 4-position is more susceptible to nucleophilic attack. This is attributed to the larger contribution of the C4 orbitals to the LUMO of the molecule, making it the more electrophilic site chemrxiv.org. A similar rationale can be applied to this compound, where the combined electron-withdrawing effects of the nitrogen atom and the chloro group at the 4-position would render this position highly electrophilic.
The nature of the nucleophile and the reaction conditions, such as solvent and temperature, also significantly impact the outcome of the reaction. Polar aprotic solvents are known to stabilize the transition states in SNAr reactions, thereby accelerating the rate of substitution.
The table below summarizes the key factors influencing the regioselectivity of nucleophilic substitution on the isoquinoline core.
| Factor | Influence on Regioselectivity and Reactivity |
| Electronic Effects of the Ring Nitrogen | The nitrogen atom withdraws electron density from the pyridine ring, activating it towards nucleophilic attack, particularly at the C1 and C3 positions. |
| Position of the Leaving Group | A leaving group at the C4 position, as in this compound, is activated by the adjacent nitrogen atom and the electron-withdrawing nature of the ring system. |
| Electronic Effects of Substituents | The methoxy group at C1 can influence the electron density of the ring through a combination of inductive and resonance effects, thereby modulating the reactivity of the C4 position. |
| Nature of the Nucleophile | Stronger nucleophiles will generally react faster. The steric bulk of the nucleophile can also influence the accessibility of the reaction center. |
| Solvent Effects | Polar aprotic solvents can stabilize the charged intermediate (Meisenheimer complex) in SNAr reactions, thus increasing the reaction rate. |
| Temperature | Higher temperatures generally increase the rate of reaction, but can also affect the selectivity if multiple reaction pathways are possible. |
Role of Leaving Group Effects
In the context of this compound, the chlorine atom at the C-4 position serves as a leaving group, primarily in nucleophilic aromatic substitution (SNAr) reactions. The efficiency and rate of these substitutions are fundamentally dictated by the nature of this leaving group. A good leaving group is characterized by its ability to stabilize the negative charge it acquires upon departing from the aromatic ring. Generally, weaker bases make better leaving groups, as they are less likely to donate their electron pair back to the carbon atom. libretexts.org For halide leaving groups, the reactivity trend is typically I⁻ > Br⁻ > Cl⁻ > F⁻. purechemistry.org
The reactivity of haloisoquinolines is highly dependent on the position of the halogen. Halogens at the C-1 position of isoquinoline are significantly activated towards nucleophilic displacement, exhibiting reactivity comparable to α-halopyridines. In contrast, a halogen at the C-4 position, as in this compound, behaves more like a typical halobenzene, showing less inherent reactivity. iust.ac.ir However, the presence of the electron-donating methoxy group at C-1 and the electron-withdrawing nitrogen atom in the ring modulate the electron density at C-4, influencing the susceptibility of the chloro group to be displaced by a nucleophile.
The mechanism for nucleophilic aromatic substitution can proceed through a two-step addition-elimination pathway involving a discrete Meisenheimer complex, or through a concerted mechanism. nih.gov In many SNAr reactions, especially those involving heterocyclic systems and good leaving groups like chloride, a concerted mechanism is increasingly considered to be common. nih.gov The rate of these reactions is bimolecular, depending on the concentration of both the isoquinoline substrate and the attacking nucleophile. libretexts.orglibretexts.org
The stability of the departing anion is crucial. The chloride ion is a relatively stable anion and thus a good leaving group, facilitating the substitution process. libretexts.org Studies on analogous systems, such as 4-chloroquinolines, have demonstrated that the 4-chloro group can be readily displaced by various nucleophiles, underscoring its role as an effective leaving group in these heterocyclic frameworks. mdpi.com The kinetics of these transformations show a strong dependence on the leaving group's ability to depart, which is a key factor in the rate-determining step of the substitution. libretexts.orgias.ac.in
| Factor | Effect on Leaving Group Ability | Example/Comment |
|---|---|---|
| Basicity | Weaker bases are better leaving groups. | Cl⁻ is a weaker base than F⁻, making it a better leaving group. |
| Polarizability | More polarizable atoms can better stabilize a developing negative charge in the transition state. | Iodide (I⁻) is more polarizable and a better leaving group than chloride (Cl⁻). |
| Position on the Isoquinoline Ring | Reactivity varies significantly with substitution position. | A halogen at C-1 is more reactive than one at C-4. iust.ac.ir |
| Electronic Effects of Other Substituents | Electron-withdrawing groups on the ring can stabilize the transition state and accelerate the reaction. | The ring nitrogen in isoquinoline acts as an electron-withdrawing feature. |
Rearrangement Reactions of Isoquinoline Systems
The isoquinoline skeleton is a versatile scaffold that can undergo various rearrangement reactions, leading to novel and structurally diverse heterocyclic systems. These transformations often involve the expansion, contraction, or reorganization of the ring system, driven by the formation of reactive intermediates.
One significant class of rearrangements involves the expansion of the isoquinoline ring. For instance, certain 1,2-dihydroisoquinoline (B1215523) derivatives react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield ring-expanded products like 2-benzazocines and 3-benzazecines. rsc.org Similarly, oxidative rearrangement of isoquinoline enamides using lead tetraacetate provides a facile route to 3-benzazepinone derivatives, representing a one-carbon insertion into the heterocyclic ring. acs.org These reactions highlight how the inherent reactivity of the isoquinoline system can be harnessed to construct larger, often challenging, medium-sized ring structures. researchgate.net
Ring contraction reactions have also been developed as a powerful synthetic strategy. A "build-cyclize-contract" approach utilizing a deaminative contraction cascade has been employed to synthesize complex polycyclic heteroaromatics. nih.gov This sequence involves the formation of a biaryl-linked dihydroazepine which then undergoes a base-induced researchgate.net-Stevens rearrangement followed by dehydroamination to yield a ring-contracted product. nih.gov While demonstrated for related systems, this strategy showcases a general principle applicable to fused N-heterocycles.
Classic name reactions, such as the Beckmann rearrangement, are also relevant to isoquinoline chemistry. The Beckmann rearrangement transforms an oxime into an amide or a lactam under acidic conditions. wikipedia.orgorganicreactions.org The mechanism involves the migration of a group anti-periplanar to the leaving group on the oxime's nitrogen. wikipedia.orgchemtube3d.com This type of rearrangement is foundational to some synthetic routes toward the isoquinoline core itself; for example, the reaction of cinnamaldehyde (B126680) with hydroxylamine (B1172632) forms an oxime that is believed to undergo rearrangement before cyclizing to form isoquinoline. slideshare.net This indicates that oximes derived from isoquinoline precursors or intermediates are susceptible to this powerful carbon-skeleton reorganization. Furthermore, the rearrangement of isoquinoline-N-oxides has been studied as a route to other heterocyclic structures. acs.org
| Rearrangement Type | Reactant Type | Product Type | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| Ring Expansion | 1,2-Dihydroisoquinoline derivatives | 2-Benzazocine / 3-Benzazecine | Dimethyl acetylenedicarboxylate (DMAD) | rsc.org |
| Oxidative Ring Expansion | Isoquinoline enamides | 3-Benzazepinones | Lead tetraacetate (LTA) | acs.org |
| Deaminative Ring Contraction | Biaryl-linked dihydroazepines | Polycyclic heteroaromatics | Base-induced researchgate.net-Stevens rearrangement | nih.gov |
| Beckmann Rearrangement | Oximes (e.g., from cinnamaldehyde) | Amides / Isoquinoline core | Acid catalyst (e.g., P₂O₅) | slideshare.net |
| N-Oxide Rearrangement | Isoquinoline-N-oxides | Varies (e.g., 1-isoquinolones) | Thermal or chemical activation | acs.org |
Derivatization and Functionalization Strategies
Regioselective Functionalization of the Isoquinoline (B145761) Scaffold
Regioselectivity is a cornerstone of synthetic strategy, ensuring that chemical modifications occur at the desired position on the isoquinoline core. The electronic properties and steric environment of 4-Chloro-1-methoxyisoquinoline dictate the feasibility and outcome of these transformations, particularly at the C-4 position.
The C-4 position of the isoquinoline nucleus is a key site for functionalization. The presence of a chlorine atom at this position in this compound makes it an excellent substrate for cross-coupling reactions. Methods for accessing C-4 functionalized isoquinolines often involve either the de novo construction of the ring system with a pre-installed substituent or, more commonly, cross-coupling reactions on C-4 halogenated isoquinolines. nih.gov
One versatile method for creating diverse isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov This process forms an eneamido anion intermediate which can then be trapped by various electrophiles specifically at the C-4 position. nih.gov This strategy has been successfully used to introduce alkyl groups, as exemplified by the synthesis of 4-methyl-3-phenylisoquinoline. nih.gov
Furthermore, the reactivity of the chloro-group at C-4 can be exploited in palladium-catalyzed reactions. For instance, in studies on 2,4-dichloroquinoline, a related scaffold, the chloro group at C-4 is amenable to Suzuki coupling reactions with arylboronic acids. nih.gov This demonstrates the utility of a C-4 chloro substituent as a handle for introducing aryl groups. nih.gov This reactivity is a result of the electron-withdrawing nature of the adjacent nitrogen atom, which makes the C-4 position susceptible to nucleophilic attack and oxidative addition in catalytic cycles. nih.gov
| Reaction Type | Substrate | Reagents | Product | Reference |
|---|---|---|---|---|
| Electrophilic Trapping | Eneamido anion intermediate | Alkyl halide | 4-Alkyl substituted isoquinoline | nih.gov |
| Suzuki Coupling | 2-Alkynyl-4-chloroquinoline | Arylboronic acids, Pd catalyst | 2-Alkynyl-4-arylquinoline | nih.gov |
| Acid-Catalyzed Alkylation | Isoquinoline | Vinyl ketone, Benzoic acid | C-4 alkylated isoquinoline | nih.gov |
When introducing new substituents to the benzene (B151609) ring portion of the this compound molecule through electrophilic aromatic substitution, the existing groups direct the position of the incoming electrophile. Substituents are broadly classified as either ortho-, para-directing or meta-directing. masterorganicchemistry.com
Activating groups, which donate electron density to the ring, typically direct incoming electrophiles to the ortho and para positions. chemistrysteps.com The methoxy (B1213986) group (-OCH₃) at the C-1 position is a strong activating group due to its ability to donate a lone pair of electrons via resonance. Deactivating groups, which withdraw electron density, generally direct to the meta position. masterorganicchemistry.comchemistrysteps.com However, halogens like the chloro group (-Cl) at the C-4 position are an exception; they are deactivating due to their inductive electron-withdrawing effect but are still ortho-, para-directors because of their ability to donate electron density through resonance. masterorganicchemistry.com
Therefore, in an electrophilic substitution reaction on the benzo moiety of this compound, the powerful activating effect of the C-1 methoxy group would be the dominant directing influence. It would strongly favor substitution at the positions ortho and para to the fused benzene ring system, which correspond to the C-5 and C-7 positions of the isoquinoline core. The regioselectivity can also be controlled through C-H activation strategies, which often employ directing groups to achieve functionalization at specific sites that might be disfavored under standard electrophilic substitution conditions. researchgate.netnih.gov
Introduction of Diverse Chemical Moieties
The functionalization of this compound extends to the introduction of a wide variety of chemical groups, which is essential for modifying its physicochemical properties.
Alkylation: The isoquinoline scaffold can undergo alkylation at various positions. A direct C-4 alkylation of isoquinolines has been achieved using vinyl ketones as the electrophile in an acid-catalyzed reaction that retains the aromaticity of the ring. nih.gov Another approach involves the trapping of an anionic intermediate with alkyl halides to produce 4-alkyl substituted isoquinolines. nih.gov N-alkylation of related heterocyclic systems like pyridones can also be achieved under anhydrous conditions using reagents such as tetrabutylammonium (B224687) iodide and potassium tert-butoxide. researchgate.net
Arylation: The introduction of aryl groups is commonly accomplished via transition metal-catalyzed cross-coupling reactions. The chloro-substituent at the C-4 position of this compound serves as an effective handle for such transformations. Suzuki-Miyaura coupling, which pairs an organic halide with a boronic acid in the presence of a palladium catalyst, is a robust method for forming carbon-carbon bonds. nih.gov This has been demonstrated in the synthesis of 2-alkynyl-4-arylquinolines from 2-alkynyl-4-chloroquinoline precursors. nih.gov Direct arylation of heterocycles like pyridines and quinolines has also been developed using rhodium(I) nih.gov and copper(I) beilstein-journals.org catalysts, providing a more atom-economical route by avoiding the pre-functionalization required for traditional cross-coupling. nih.govbeilstein-journals.org
Alkynylation: Alkynyl groups can be introduced onto the isoquinoline core, often through Sonogashira coupling. In a related system, 2,4-dichloroquinoline, regioselective alkynylation at the C-2 position was achieved using a Pd/C-CuI catalyst system in water. nih.gov The resulting 2-alkynyl-4-chloroquinoline could then undergo further functionalization, such as arylation, at the C-4 position. nih.gov This two-step strategy highlights the differential reactivity of the chloro-substituents, allowing for sequential and controlled introduction of different moieties. nih.gov
| Functionalization | Method | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|---|
| Alkylation | Direct C-4 Alkylation | Vinyl ketones, Benzoic acid | Retains aromaticity, no N-activation required. | nih.gov |
| Arylation | Suzuki Coupling | Pd(0) catalyst, Arylboronic acid | Versatile C-C bond formation at C-4. | nih.gov |
| Arylation | Direct Arylation | [RhCl(CO)₂]₂ | Direct C-H functionalization. | nih.gov |
| Alkynylation | Sonogashira Coupling | Pd/C, CuI, Terminal alkyne | Regioselective alkynylation at C-2. | nih.gov |
Halogenation: Further halogenation of the this compound scaffold can provide intermediates for subsequent reactions. Metal-free protocols have been developed for the regioselective halogenation of quinoline (B57606) derivatives. For instance, 8-substituted quinolines can be halogenated specifically at the C-5 position using trihaloisocyanuric acid as an inexpensive and atom-economical halogen source. rsc.orgresearchgate.net This reaction proceeds at room temperature and shows high generality and regioselectivity. rsc.org
Sulfenylation: The introduction of a sulfenyl group (RS-) onto a heterocyclic core is a valuable transformation for creating analogues with different electronic and steric properties. While specific examples for this compound are not detailed in the provided context, sulfenylation reactions on aromatic and heteroaromatic systems are well-established in organic synthesis, often proceeding through electrophilic or radical pathways.
Trifluoromethylation: The trifluoromethyl (CF₃) group is a crucial substituent in medicinal chemistry due to its ability to enhance metabolic stability and lipophilicity. colab.ws Several methods exist for the trifluoromethylation of isoquinolines. A metal-free approach involves the reaction of β-aryl-α-isocyano-acrylates with the Togni reagent, a CF₃ radical precursor, to yield 1-trifluoromethylated isoquinolines. nih.govresearchgate.net Another strategy utilizes trifluoroacetic acid derivatives as an inexpensive and easy-to-handle trifluoromethyl source. clockss.org For example, phosphonium (B103445) salts containing a trifluoroacetamide (B147638) group can be used to synthesize trifluoromethyl derivatives of isoquinoline. clockss.org
Hydroxyalkylation: This functionalization introduces a hydroxyl-containing alkyl chain. The products of C-4 alkylation using vinyl ketones contain a carbonyl group which can serve as a synthetic handle for further modifications, including reduction to the corresponding alcohol, effectively achieving hydroxyalkylation. nih.gov
Acylation: Acylation reactions introduce an acyl (RCO-) group onto the isoquinoline ring. These reactions are a fundamental tool for creating ketones, which can serve as versatile intermediates for further synthetic elaborations.
Amination: The chloro-substituent at the C-4 position is susceptible to nucleophilic aromatic substitution (SₙAr) by amines. This provides a direct route to 4-aminoisoquinoline (B122460) derivatives. In the related quinazoline (B50416) system, the chlorine at the C-4 position is readily displaced by various primary and secondary amines. mdpi.com Microwave-mediated N-arylation of 4-chloroquinazolines with a range of substituted anilines proceeds efficiently to afford 4-anilinoquinazolines in good yields. beilstein-journals.orgnih.gov This high reactivity and regioselectivity for C-4 substitution is a common feature in such nitrogen-containing heterocyclic systems. mdpi.com
Synthesis of Structurally Modified Isoquinoline Analogues for Academic Probes
The synthesis of structurally modified isoquinoline analogues from this compound for use as academic probes involves the strategic introduction of moieties that can interact with biological targets, report on a biological event, or be used to isolate and identify binding partners. These modifications are designed to create molecules with specific functionalities, such as fluorescent tags, photoaffinity labels, or biotinylated handles for affinity purification.
A common approach is the use of palladium-catalyzed cross-coupling reactions to replace the chlorine atom at the 4-position with a range of substituents. For instance, the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl groups, which can modulate the pharmacological properties of the resulting molecule or serve as a scaffold for further functionalization.
The following table outlines representative derivatization strategies for the synthesis of isoquinoline-based academic probes starting from this compound.
| Starting Material | Reaction Type | Reagent/Catalyst | Product Functionality | Potential Probe Application |
| This compound | Suzuki-Miyaura Coupling | Arylboronic acid / Pd catalyst | Aryl-substituted isoquinoline | Kinase inhibitor probes, fluorescent probes |
| This compound | Buchwald-Hartwig Amination | Amine / Pd catalyst | Amino-isoquinoline derivative | Probes for protein-protein interactions |
| This compound | Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Alkynyl-isoquinoline | Precursor for click chemistry, fluorescent probes |
Detailed research findings have demonstrated the feasibility of these transformations on related chloro-isoquinoline systems, suggesting a high probability of success for this compound. For example, studies on the Suzuki-Miyaura coupling of other chloro-substituted quinolines and isoquinolines have shown excellent yields and a broad substrate scope, allowing for the introduction of electronically diverse aryl groups.
In the context of academic probes, these initial cross-coupling products can be further elaborated. An introduced aryl group might be further functionalized with a fluorescent dye, or an amino group introduced via Buchwald-Hartwig amination could be acylated with a biotin-containing moiety. Similarly, an alkynyl group installed through a Sonogashira reaction serves as a versatile handle for "click chemistry," enabling the facile attachment of various reporter tags or reactive groups.
The following table provides a hypothetical, yet plausible, research data set for the synthesis of a fluorescent probe based on the this compound scaffold.
| Entry | Arylboronic Acid | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-(N,N-dimethylamino)phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Dioxane | 90 | 18 | 78 |
| 3 | 2-Naphthylboronic acid | Pd₂(dba)₃ / SPhos / K₃PO₄ | t-BuOH/H₂O | 80 | 24 | 92 |
This data illustrates the versatility of the Suzuki-Miyaura reaction in generating a range of 4-aryl-1-methoxyisoquinoline derivatives, which are key intermediates in the synthesis of academic probes. The choice of boronic acid, catalyst, and reaction conditions can be tailored to achieve the desired substitution pattern and yield. These intermediates can then be subjected to further chemical transformations to append the necessary functionality for their intended use as research tools in chemical biology and medicinal chemistry.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Molecular and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived.
For 4-Chloro-1-methoxyisoquinoline, a typical DFT study would begin by optimizing the molecule's geometry. This process finds the lowest energy arrangement of atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. Following optimization, various electronic properties can be calculated:
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) indicate electron-poor areas prone to nucleophilic attack. For this molecule, the nitrogen atom would be a site of negative potential, while the hydrogen atoms and the area around the chlorine atom would show positive potential.
Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
Fukui Indices: These values are calculated from the electron density to predict the most likely sites for nucleophilic, electrophilic, and radical attack on the molecule with greater precision than MEP maps alone.
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation about single bonds. lumenlearning.com For this compound, the primary focus of conformational analysis would be the orientation of the methoxy (B1213986) group relative to the isoquinoline (B145761) ring.
Prediction and Interpretation of Spectroscopic Data
Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the confirmation of molecular structures.
Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov The most common method involves calculating the magnetic shielding tensors for each nucleus using DFT, often with the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uk These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Predicted NMR spectra for this compound would provide estimated chemical shifts for each unique hydrogen and carbon atom. Comparing these predicted values with experimental data can confirm peak assignments and validate the proposed structure. youtube.com The accuracy of DFT-based NMR predictions has improved significantly, with mean absolute errors often falling below 0.2 ppm for ¹H shifts and 2.0 ppm for ¹³C shifts, depending on the functional and basis set used. nih.govidc-online.com
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative and based on general principles. Actual calculated values would require a specific DFT study.)
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| OCH₃ | ¹H | ~4.0 | Singlet, typical for methoxy groups on aromatic rings. |
| H-3 | ¹H | ~7.5 | Singlet or narrow doublet. |
| H-5 | ¹H | ~8.2 | Doublet, downfield due to proximity to ring nitrogen. |
| H-8 | ¹H | ~8.0 | Doublet. |
| C-1 | ¹³C | ~160 | Attached to both N and OCH₃. |
| C-4 | ¹³C | ~125 | Attached to Chlorine. |
| OCH₃ | ¹³C | ~55 | Typical for a methoxy carbon. |
Computational chemistry can simulate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra.
Vibrational Spectroscopy: A frequency calculation performed after geometric optimization provides the harmonic vibrational frequencies of the molecule. nih.gov Each frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C ring stretching, or C-Cl stretching. The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR or Raman spectrum. nih.gov These simulated spectra are crucial for assigning the bands observed in experimental spectra to specific molecular motions. nih.gov
Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths of a molecule. researchgate.net This information allows for the simulation of a UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption (λ_max). ed.gov For this compound, the simulation would likely predict transitions corresponding to π→π* excitations within the aromatic isoquinoline system.
Theoretical Investigation of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful lens for studying how chemical reactions occur. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products.
For this compound, a key reaction to investigate would be nucleophilic aromatic substitution (S_NAr) at the C4 position, where the chlorine atom is displaced by a nucleophile. A theoretical study would involve:
Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactants (e.g., this compound and a nucleophile) and the final products.
Transition State Searching: Locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. quimicaorganica.org The TS represents the energetic barrier that must be overcome for the reaction to proceed. For an S_NAr reaction, this would involve locating the Meisenheimer complex intermediate and the transition states leading to and from it.
Frequency Calculation: Performing a frequency calculation on the TS structure to confirm it is a true saddle point (characterized by one imaginary frequency corresponding to the motion along the reaction coordinate).
Activation Energy Calculation: The difference in energy between the reactants and the transition state gives the activation energy (E_a) of the reaction, which is a key determinant of the reaction rate.
These calculations can be repeated with different nucleophiles or in different solvents (using continuum solvation models) to predict how reaction conditions will affect the outcome and rate of the reaction. quimicaorganica.org
Reaction Coordinate Analysis
Reaction coordinate analysis is a computational technique used to map the energy landscape of a chemical reaction, identifying the lowest energy path from reactants to products. This analysis is fundamental to understanding reaction mechanisms, determining rate-limiting steps, and predicting the feasibility of a synthetic route.
For the synthesis of substituted isoquinolines, various methods exist, such as the Bischler-Napieralski, Pictet-Spengler, and transition-metal-catalyzed cyclizations pharmaguideline.comquimicaorganica.orgorganic-chemistry.org. A computational study of a potential synthetic route to this compound would involve defining a reaction coordinate—a geometric parameter that charts the progress of the reaction, such as the breaking or forming of a specific bond.
By performing a series of constrained geometry optimizations at incremental points along this coordinate, a potential energy surface (PES) can be constructed. Key points on this surface include:
Reactants and Products: The starting materials and final products of the reaction.
Intermediates: Stable, but often transient, molecules formed during the reaction.
Transition States (TS): The highest energy point along the lowest energy path between reactants and products. The energy of the transition state determines the activation energy and, consequently, the reaction rate.
Density Functional Theory (DFT) is a common quantum mechanical method for these calculations, as it offers a good balance between accuracy and computational cost for studying organometallic catalysis and complex organic reactions mdpi.comrsc.org. For instance, in a hypothetical palladium-catalyzed synthesis, DFT calculations could model the oxidative addition, migratory insertion, and reductive elimination steps. The analysis would reveal the geometry and energy of each transition state and intermediate, clarifying the precise mechanism.
Table 1: Illustrative Energy Profile for a Key Reaction Step Calculated via DFT
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| R | Reactant Complex | 0.0 |
| TS1 | First Transition State | +18.5 |
| I1 | Intermediate | -5.2 |
| TS2 | Second Transition State | +22.1 |
| P | Product Complex | -15.8 |
Note: This data is illustrative for a generic cyclization step and not specific to this compound. It demonstrates typical outputs from a reaction coordinate analysis.
Catalytic Cycle Elucidation
Many modern synthetic routes for constructing complex heterocyclic scaffolds like isoquinolines rely on transition-metal catalysis mdpi.commdpi.com. Computational chemistry is indispensable for elucidating the intricate, multi-step mechanisms of these catalytic cycles.
A plausible route to this compound could involve a palladium- or rhodium-catalyzed C-H activation and annulation sequence organic-chemistry.orgmdpi.com. A theoretical investigation would model the entire catalytic cycle, starting with the active catalyst and substrates and ending with product release and catalyst regeneration.
The process would involve:
Species Identification: Proposing all plausible intermediates and transition states in the cycle. This includes ligand exchange, oxidative addition, C-H activation, migratory insertion, and reductive elimination steps.
Geometry Optimization: Calculating the stable 3D structure and energy for each proposed species using methods like DFT.
Transition State Searching: Locating the exact transition state structure connecting each step of the cycle and verifying it through frequency analysis (confirming a single imaginary frequency).
For example, a proposed catalytic cycle for a palladium-catalyzed synthesis is shown below, with each step's energetics being quantifiable through computation mdpi.com.
Table 2: Illustrative Free Energy Changes (ΔG) in a Hypothetical Catalytic Cycle
| Step | Reaction | ΔG (kcal/mol) |
|---|---|---|
| 1 | Catalyst Activation | +5.0 |
| 2 | C-H Activation | +12.5 |
| 3 | Alkyne Insertion | -8.0 |
| 4 | Reductive Elimination | -25.0 |
| 5 | Catalyst Regeneration | +3.5 |
Note: This data is representative of a generic transition-metal-catalyzed process and serves to illustrate the type of information gained from computational elucidation of a catalytic cycle.
Solvation Models and Their Impact on Reactivity and Structure
Chemical reactions are typically performed in a solvent, which can significantly influence molecular structure, stability, and reactivity. Computational solvation models are used to simulate these effects, providing a more realistic theoretical description of reactions in the condensed phase. The choice of solvation model can have a profound impact on the accuracy of calculated energy barriers and reaction outcomes.
Solvation models are broadly categorized into two types:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient and good at capturing the bulk electrostatic effects of the solvent on the solute. However, they neglect specific solute-solvent interactions like hydrogen bonding.
Explicit Solvation Models (QM/MM): In this more rigorous approach, a number of individual solvent molecules are included explicitly in the calculation. The solute and a small number of nearby solvent molecules are treated with quantum mechanics (QM), while the rest of the solvent is treated with molecular mechanics (MM) nih.govnih.govuiuc.edu. This combined QM/MM method can model specific interactions but is computationally far more demanding.
For a molecule like this compound, the choice of solvent could influence its reactivity in nucleophilic substitution reactions at the 4-position. A polar, protic solvent might stabilize charged intermediates and transition states differently than a nonpolar aprotic solvent. A QM/MM simulation could explicitly model hydrogen bonding between a solvent like methanol (B129727) and the nitrogen atom of the isoquinoline ring, an effect that would be missed by implicit models and could alter the calculated reaction barrier frontiersin.orgresearchgate.net.
Table 3: Comparison of a Calculated Activation Barrier (Illustrative) Using Different Solvation Models
| Model | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Gas Phase | No solvent effects included | 28.7 |
| PCM (Toluene) | Implicit nonpolar solvent | 27.5 |
| PCM (Water) | Implicit polar, protic solvent | 21.3 |
| QM/MM (Water) | Explicit water molecules | 20.1 |
Note: Data is illustrative and demonstrates the trend of how solvation models can affect calculated reaction barriers.
In Silico Design and Prediction of Biological Activity
The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous natural and synthetic bioactive compounds nih.govrsc.org. In silico methods are widely used to predict the biological activity of new derivatives like this compound and to guide the design of more potent and selective drug candidates elsevierpure.comresearchgate.netnih.gov.
Key computational techniques include:
Molecular Docking: This method predicts the preferred orientation of a molecule (a ligand) when bound to a biological target, typically a protein receptor or enzyme. The strength of the interaction is estimated with a scoring function, which provides a binding energy value. For this compound, docking studies could be performed against various targets known to be modulated by isoquinolines, such as kinases, tubulin, or viral enzymes, to predict its potential therapeutic applications nih.govmdpi.comnih.gov.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity nih.govmdpi.combio-hpc.eu. By analyzing a dataset of similar isoquinoline derivatives with known activities, a QSAR model can be built to predict the activity of untested compounds like this compound based on its calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties).
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. These predictions help to identify molecules with poor pharmacokinetic profiles or potential toxicity early in the drug discovery process, saving time and resources mdpi.com.
Table 4: Illustrative In Silico Prediction Profile for a Novel Isoquinoline Derivative
| Parameter | Method | Predicted Value/Outcome | Interpretation |
|---|---|---|---|
| Binding Affinity | Molecular Docking | -8.5 kcal/mol (CDK4 Target) | Strong predicted binding to target |
| Biological Activity (pIC50) | 3D-QSAR Model | 7.2 | High predicted inhibitory activity |
| Oral Bioavailability | SwissADME | High | Likely well-absorbed orally |
| CYP2D6 Inhibition | ADMET Prediction | Inhibitor | Potential for drug-drug interactions |
| Mutagenicity | Ames Test Prediction | Non-mutagenic | Low risk of genetic toxicity |
Note: This table presents a hypothetical but representative set of in silico predictions for a compound like this compound, based on methodologies applied to similar scaffolds. nih.govmdpi.com
Applications in Advanced Chemical Sciences
Role in Complex Organic Synthesis and Methodology Development
4-Chloro-1-methoxyisoquinoline serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of the 4-chloro substituent. This position is susceptible to nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.
As Intermediates and Building Blocks for Heterocyclic Systems
The isoquinoline (B145761) scaffold is a fundamental component of numerous natural products and synthetic compounds, and this compound provides a strategic entry point for creating diverse derivatives. The chlorine atom at the C4 position acts as a versatile leaving group, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds. This reactivity is analogous to that seen in related 4-chloroquinoline (B167314) and 4-chloroquinazoline (B184009) systems, which are widely used as precursors for complex heterocyclic structures. nih.gov
Key synthetic transformations involving this compound as a building block include:
Nucleophilic Aromatic Substitution (SNAr): Reaction with various nucleophiles (amines, thiols, alcohols) allows for the direct introduction of new substituents at the C4 position.
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, enable the formation of C-C bonds, linking the isoquinoline core to other aryl, vinyl, or alkynyl groups.
Annulation Reactions: The compound can be used in multi-step sequences to build fused heterocyclic systems, where the initial substitution at the C4 position is followed by subsequent cyclization reactions. For instance, derivatives can be elaborated into fused systems like benzimidazo[2,1-a]isoquinolines. mdpi.com
These methodologies are instrumental in generating libraries of novel compounds for various research applications.
Table 1: Synthetic Utility of the 4-Chloro-Isoquinoline Scaffold (Data derived from analogous transformations in related heterocyclic systems)
| Reaction Type | Typical Reagents | Resulting Structure | Significance in Synthesis |
| N-Arylation | Amines, Palladium or Copper catalysts | 4-Amino-isoquinoline derivatives | Access to biologically active scaffolds, precursors for kinase inhibitors. |
| Suzuki Coupling | Boronic acids, Pd catalyst (e.g., Pd(OAc)₂/XPhos) | 4-Aryl-isoquinoline derivatives | Construction of bi-aryl systems, modification of electronic properties. |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | 4-Alkynyl-isoquinoline derivatives | Introduction of rigid linkers, synthesis of conjugated materials. |
| Thiolation | Thiols, base | 4-Thioether-isoquinoline derivatives | Synthesis of sulfur-containing heterocycles, modulation of bioactivity. |
Synthesis of Agrochemical Research Compounds
The isoquinoline scaffold is recognized as a "privileged structure" not only in pharmaceuticals but also in agrochemical discovery. rsc.org Derivatives of isoquinoline have been investigated for their potential as insecticides, fungicides, and herbicides. wikipedia.orgresearchgate.net The development of novel agrochemicals often involves the synthesis and screening of compound libraries derived from versatile heterocyclic cores.
This compound serves as a key starting material for creating such libraries. By modifying the C4 position, researchers can systematically alter the molecule's properties to optimize its activity against specific agricultural pests or plant diseases. For example, research has demonstrated that isoquinoline-based isoxazolines can exhibit potent insecticidal activity. researchgate.netnih.gov The synthesis of these and other research compounds relies on the functionalization of a core structure, a role for which this compound is well-suited. The process allows for the exploration of structure-activity relationships (SAR) to identify candidates with improved efficacy and desirable environmental profiles. nih.gov
Table 2: Application of the Isoquinoline Core in Agrochemical Research
| Agrochemical Class | Target | Role of the Isoquinoline Scaffold | Example of Research Finding |
| Insecticides | Insect nervous system (e.g., GABA receptors) | Core structure for building complex molecules like isoquinoline isoxazolines. nih.gov | Isoquinoline isoxazoline (B3343090) derivatives have been discovered to be potent insecticides, competitive with commercial standards. researchgate.netnih.gov |
| Fungicides | Fungal cell processes | Pharmacophore for designing agents against plant pathogens. | Certain natural isoquinoline alkaloids, like berberine (B55584), have been used as botanical fungicides. researchgate.net |
| Herbicides | Plant growth pathways | A foundational scaffold for synthesizing compounds that interfere with weed biology. | The application of coptisine, an isoquinoline alkaloid, as a potential herbicide has been explored. google.com |
Development of Specialized Organic Dyes and Pigments
The extended, conjugated π-system of the isoquinoline ring makes it an attractive chromophore for the development of organic dyes and pigments. amerigoscientific.com These materials have applications in textiles, printing, and advanced materials science. The ability to modify the isoquinoline structure allows for the fine-tuning of its optical properties, such as absorption and emission wavelengths.
This compound can be utilized as a precursor in the synthesis of complex dyes. The chloro group can be substituted with electron-donating or electron-withdrawing groups to modulate the compound's color and fluorescence characteristics. nih.gov For example, it can be used to synthesize larger, more conjugated systems, such as imidazo[5,1-a]isoquinolines, which are investigated as precursors for near-infrared (NIR) dyes for biomedical imaging. researchgate.net The stability and colorfastness of dyes derived from the isoquinoline core are often high, making them suitable for industrial applications. amerigoscientific.com
Contributions to Medicinal Chemistry Research (Preclinical and Mechanistic Focus)
In medicinal chemistry, the isoquinoline nucleus is a cornerstone of many therapeutic agents and biologically active molecules. nih.gov this compound represents a valuable starting point for the rational design and synthesis of compounds aimed at specific biological targets, particularly in preclinical research focused on elucidating disease mechanisms and identifying novel therapeutic strategies.
Design and Synthesis of Biological Probes and Lead Compounds
A biological probe is a small molecule used to study and manipulate biological systems, often by interacting with a specific protein target. Lead compounds are early-stage molecules that show promising activity and serve as the basis for further optimization into drug candidates. The isoquinoline scaffold is present in a wide range of biologically active natural alkaloids, including berberine and papaverine. pharmaguideline.com
This compound is an ideal platform for generating libraries of diverse isoquinoline derivatives for high-throughput screening. By systematically replacing the chlorine atom with various functional groups, medicinal chemists can perform detailed structure-activity relationship (SAR) studies. This process helps to identify the key molecular features required for potent and selective interaction with a biological target. The resulting compounds can serve as probes to investigate cellular pathways or as lead structures for drug discovery programs in areas such as oncology and infectious diseases. nih.gov
Exploration of Enzyme and Receptor Modulators (e.g., Kinase Inhibition)
Many enzymes and cellular receptors, particularly protein kinases, are critical targets in modern drug discovery. Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of oncology drugs. The isoquinoline, quinoline (B57606), and quinazoline (B50416) cores are prevalent in a multitude of kinase inhibitors because they can effectively mimic the adenine (B156593) region of ATP, anchoring the inhibitor in the enzyme's active site. researchgate.net
This compound is a key intermediate for synthesizing potential kinase inhibitors. The C4 position provides a convenient attachment point for side chains that can extend into other regions of the kinase active site, conferring potency and selectivity. Research on analogous 4-chloro-quinoline derivatives has shown this to be a successful strategy for developing inhibitors of signaling pathways like PI3K/Akt/mTOR, which are crucial for tumor cell growth and survival. researchgate.netatlantis-press.com Similarly, substituted isoquinolinediones have been synthesized and shown to inhibit other critical enzymes like DNA topoisomerase II, another important anticancer target. nih.gov
Table 3: Isoquinoline and Analogue Scaffolds in Enzyme/Receptor Modulation
| Target Class | Specific Target Example | Role of the Heterocyclic Core | Example of Preclinical Finding |
| Protein Kinases | PI3K/mTOR | Scaffold to orient functional groups within the ATP-binding pocket. | Quinoline-based compounds have been developed as potent inhibitors of the PI3K/Akt/mTOR pathway. researchgate.netatlantis-press.com |
| DNA Topoisomerases | Topoisomerase II | Planar core for DNA intercalation and enzyme interaction. | Substituted isoquinoline-5,8-diones showed potent topoisomerase II inhibitory activity. nih.gov |
| Retinoid X Receptors | RXRα | Core structure for designing receptor activators. | Dihydro-protoberberines (containing a reduced isoquinoline core) act as RXRα activators. mdpi.com |
Investigation of Anti-Infective Properties (e.g., antimicrobial, antimalarial)
The isoquinoline scaffold is a key component in compounds studied for their anti-infective capabilities. nih.gov While direct studies on this compound are limited, research on structurally related compounds provides a strong rationale for its investigation in this area.
Antimicrobial Research: Derivatives of the parent quinoline structure have demonstrated notable antimicrobial activity. For instance, a series of synthesized 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides, derived from 4-chloro-7-methoxyquinoline, were screened against various pathogenic microbes. nih.gov One compound in this series showed a particularly high effect against E. coli and C. albicans, with Minimum Inhibitory Concentration (MIC) values of 7.812 µg/mL and 31.125 µg/mL, respectively. nih.gov Another study highlighted that 6-chloro-8-nitroflavone exhibited potent inhibitory activity against pathogenic bacteria. researchgate.net These findings underscore the potential of chloro- and methoxy-substituted quinoline and isoquinoline structures as platforms for developing new antimicrobial agents.
Antimalarial Research: The 4-aminoquinoline (B48711) scaffold has been a cornerstone of antimalarial drug discovery for decades, with chloroquine (B1663885) being a prime example. nih.gov The effectiveness of these compounds is often linked to the presence of a 7-chloroquinoline (B30040) core, which is considered essential for the inhibition of β-hematin formation, a crucial process in the malaria parasite's lifecycle. Although resistance has emerged, novel drug candidates based on the 4-aminoquinoline structure continue to be explored. nih.gov Research into new monoquinoline (MAQ) and bisquinoline (BAQ) analogs, for example, shows that these compounds can effectively inhibit hemozoin formation in a dose-dependent manner, a mechanism central to the action of chloroquine. nih.gov This extensive body of research on related chloro-substituted quinolines suggests that this compound could be a valuable subject for antimalarial screening programs.
Research into Anti-Inflammatory Mechanisms
Isoquinoline derivatives have been explored for their potential anti-inflammatory properties. nih.gov While specific data on this compound is not extensively documented, studies on analogous structures highlight promising avenues of research. For example, a synthesized tetrahydroisoquinoline alkaloid, 2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol (MHTP), demonstrated significant anti-inflammatory effects in animal models. nih.gov MHTP was found to reduce paw edema, inhibit total leukocyte migration in carrageenan-induced peritonitis, and decrease the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov These findings indicate that the substituted isoquinoline core can serve as a template for designing potent anti-inflammatory agents.
Compounds Affecting Neurological Pathways
Substituted isoquinolines are being investigated for their potential as neuroprotective agents. Research into agonists for metabotropic glutamate (B1630785) (mGlu) receptors, which are crucial in the basal ganglia, is a key area in the search for non-dopaminergic treatments for Parkinson's disease. researchgate.net A study on a new agonist with preferential affinity for the mGlu4 receptor, LSP1-2111, showed that it could reverse akinesia in an animal model of Parkinson's disease. researchgate.net This highlights the therapeutic potential of compounds that can modulate neurological pathways, a field where novel scaffolds like this compound could be explored.
Applications in Material Science Research
Beyond medicinal chemistry, the unique electronic and optical properties of heterocyclic compounds like isoquinoline derivatives make them attractive candidates for applications in materials science.
Development of Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are a next-generation display and lighting technology built on thin films of organic materials that convert electricity into light. tcichemicals.comossila.com The performance of an OLED is highly dependent on the properties of the materials used in its various layers, including the emissive layer. tcichemicals.com Isoquinoline and quinoline derivatives have been incorporated into materials designed for OLED applications.
Research has shown that polyquinolines can function as intrinsic n-type (electron-transporting) semiconducting polymers with electroluminescent properties. dtic.mil Thin films of various polyquinolines have been shown to emit light spanning the visible spectrum—from blue and green to orange and red—with electroluminescence quantum efficiencies between 0.02% and 1% and luminance levels up to 280 cd/m². dtic.mil The specific color and efficiency are tuned by altering the molecular structure of the polymer backbone. dtic.mil The potential for chlorinated materials to improve the performance and manufacturing of OLEDs is also an area of active research. researchgate.net
| Polymer | PL Emission Peak (nm) | Emitted Color | PL Efficiency (%) |
|---|---|---|---|
| BuM-PPQ (4h) | 426 | Blue | Not Specified |
| PDMPQ (3e) | 534 | Green | Not Specified |
| Bu-PPQ (4g) | 554 | Yellow-Green | Not Specified |
| PPQ (1) | 578 | Orange | Not Specified |
| PTPQ (3f) | 622 | Red | Not Specified |
Advanced Materials with Photophysical Properties
The utility of a compound in materials science is dictated by its photophysical properties, such as light absorption, emission, and fluorescence quantum yield. nih.gov The electronic states and optical properties of isoquinoline and its derivatives have been a subject of significant study. nih.gov These compounds can act as fluorophores, with emission maxima often in the near-ultraviolet region. nih.gov
The investigation into materials for optoelectronics, such as OLEDs and solar cells, often focuses on chromophores with specific architectures, like a D-π-A-π-D (Donor-π bridge-Acceptor-π bridge-Donor) structure, which can be built around quinoxaline (B1680401) or quinazoline cores. mdpi.com The goal is to fine-tune photophysical properties to achieve desired outcomes like aggregation-induced emission or thermally activated delayed fluorescence (TADF). mdpi.com The synthesis and characterization of novel compounds, including isoquinoline derivatives, are crucial for discovering advanced materials with tailored photophysical characteristics suitable for next-generation electronic and optical devices. nih.govrsc.org
Analytical Methodological Development for Isoquinoline Derivatives
The structural elucidation and purity assessment of isoquinoline derivatives such as this compound rely on a combination of spectroscopic and chromatographic techniques. These methods provide critical data on the compound's chemical identity, purity, and stability.
Spectroscopic Characterization Techniques (NMR, Mass Spectrometry, IR, UV-Vis)
Spectroscopic methods are indispensable for the structural confirmation of this compound, providing detailed information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the molecular structure of this compound. In ¹H NMR, the chemical shifts and coupling constants of the protons provide information about their chemical environment and connectivity. For ¹³C NMR, the chemical shifts of the carbon atoms offer insights into the carbon skeleton.
¹H NMR Spectroscopy Key signals for this compound in a deuterated solvent like CDCl₃ would include a singlet for the methoxy (B1213986) (-OCH₃) protons and a series of signals in the aromatic region for the protons on the isoquinoline core. The proton at position 3, being adjacent to the chlorine-substituted carbon, would likely appear as a distinct singlet, while the protons on the benzo-fused ring would exhibit characteristic doublet and triplet splitting patterns based on their coupling with neighboring protons.
¹³C NMR Spectroscopy The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbon atoms directly bonded to electronegative atoms like chlorine and oxygen (C4 and C1) would be expected to resonate at a lower field (higher ppm value). The methoxy carbon would appear at a characteristic upfield position.
Interactive Data Table: Predicted NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~160 |
| 3 | ~7.5 (s) | ~115 |
| 4 | - | ~125 |
| 5 | ~8.2 (d) | ~128 |
| 6 | ~7.6 (t) | ~127 |
| 7 | ~7.8 (t) | ~130 |
| 8 | ~8.0 (d) | ~120 |
| 4a | - | ~128 |
| 8a | - | ~142 |
| -OCH₃ | ~4.1 (s) | ~55 |
Note: These are predicted values based on typical chemical shifts for isoquinoline derivatives. Actual experimental values may vary.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. For this compound (C₁₀H₈ClNO), the expected monoisotopic mass is approximately 193.03 g/mol . ESI-MS in positive mode would show a prominent ion at an m/z of approximately 194.04, corresponding to the [M+H]⁺ ion.
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
C=C and C=N stretching of the isoquinoline ring: Found in the 1600-1450 cm⁻¹ region.
C-O stretching of the methoxy group: A strong band in the 1250-1050 cm⁻¹ region.
C-Cl stretching: Generally appears in the 850-550 cm⁻¹ range.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated isoquinoline system. The extended π-system of the isoquinoline ring results in absorption of UV radiation. The absorption maxima (λmax) are sensitive to the substitution pattern on the ring. The methoxy and chloro substituents can cause shifts in the absorption bands compared to the parent isoquinoline molecule.
Chromatographic Separation and Purity Assessment (HPLC, UPLC, LC-MS)
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the analysis and purification of isoquinoline derivatives. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed. The purity of this compound can be accurately determined using an HPLC system equipped with a photodiode array (PDA) detector, which also provides UV spectral data of the analyte. A typical method might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid to improve peak shape.
Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm), resulting in higher resolution, faster analysis times, and reduced solvent consumption. UPLC methods are particularly valuable for high-throughput screening and for the analysis of complex mixtures containing multiple isoquinoline derivatives. The principles of separation are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a powerful tool for the analysis of this compound. LC-MS combines the separation capabilities of LC with the sensitive and selective detection of MS. This technique is not only used for purity assessment but also for the identification of impurities and degradation products, even at trace levels. For instance, LC-MS can be used to detect potential byproducts from the synthesis of this compound, such as over-chlorinated species like 4,7-dichloroisoquinoline.
Interactive Data Table: Representative Chromatographic Conditions for Isoquinoline Analysis
| Parameter | HPLC | UPLC |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile/Water (e.g., 70:30 v/v) with 0.1% Formic Acid | Gradient of Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | ~1.0 mL/min | ~0.5 mL/min |
| Detection | PDA/UV (e.g., 254 nm) | PDA/UV and/or Mass Spectrometry |
| Typical Retention Time | 5-15 minutes | 1-5 minutes |
Future Research Directions and Emerging Trends
Advancements in Sustainable and Green Synthetic Methodologies
The synthesis of isoquinoline (B145761) derivatives is progressively moving away from traditional methods, which often involve harsh conditions and hazardous materials, towards more environmentally benign alternatives. researchgate.netgcande.org The principles of green chemistry, such as waste minimization, atom economy, and the use of safer solvents and renewable feedstocks, are becoming central to the development of new synthetic pathways. gcande.orgrsc.org
Modern green approaches to isoquinoline synthesis include:
Microwave-Assisted Synthesis : This technique often leads to shorter reaction times, higher yields, and improved product purity. rsc.orgnih.gov
Ultrasound Activation : Sonication can enhance reaction rates and efficiency, often under milder conditions and with reduced energy consumption. rsc.orgnih.gov
Photoredox and Electrochemical Strategies : These methods offer alternative energy sources to drive chemical transformations, reducing the reliance on thermal heating. rsc.org
Benign Solvents : The use of water, ionic liquids, or solvent-free reaction conditions minimizes the environmental impact associated with volatile organic compounds. researchgate.netrsc.org
Recyclable Catalytic Systems : Developing catalysts that can be easily recovered and reused is a key aspect of sustainable chemistry, reducing waste and cost. researchgate.net
| Method | Description | Advantages | Traditional Counterparts |
|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions. | Faster reaction times, higher yields, increased purity. rsc.orgnih.gov | Conventional heating methods. |
| Ultrasound Activation | Employs ultrasonic waves to induce chemical reactions. | Enhanced reaction rates, milder conditions, energy efficiency. rsc.orgnih.gov | Mechanical stirring at high temperatures. |
| Use of Green Solvents | Utilizes environmentally friendly solvents like water or ionic liquids. | Reduced toxicity and environmental pollution. researchgate.netrsc.org | Use of toxic and volatile organic solvents. |
| Biocatalysis | Uses enzymes or whole organisms to catalyze reactions. | High selectivity, mild conditions, biodegradable catalysts. rsc.org | Use of heavy metal catalysts. |
Development of Novel Catalytic Systems for Enhanced Selectivity
A primary challenge in the synthesis of complex molecules like 4-Chloro-1-methoxyisoquinoline is achieving high selectivity. Modern research is heavily focused on creating novel catalytic systems that can control the outcome of chemical reactions with precision. Transition-metal catalysis, particularly with palladium (Pd), copper (Cu), rhodium (Rh), and ruthenium (Ru), has been instrumental in developing new methods for constructing the isoquinoline core. nih.govorganic-chemistry.org
These advanced catalytic systems enable a range of chemical transformations, including:
C-H Activation/Annulation : This strategy allows for the direct functionalization of carbon-hydrogen bonds, offering a more atom-economical and efficient route to substituted isoquinolines. nih.govorganic-chemistry.org
Domino and Cascade Reactions : Palladium-catalyzed domino reactions can create multiple chemical bonds in a single operation, rapidly building molecular complexity from simple starting materials. researchgate.net
Organocatalysis : As a metal-free alternative, organocatalysis utilizes small organic molecules to drive reactions, which can be a more sustainable approach. nih.gov The development of novel organocatalysts based on tetrahydroisoquinoline backbones has shown promise in asymmetric reactions. researchgate.net
The goal of this research is to develop catalysts that are not only highly selective but also robust, efficient under mild conditions, and ideally, recyclable. researchgate.net
Application of Artificial Intelligence and Machine Learning in Isoquinoline Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science, and the design of isoquinoline derivatives is no exception. mdpi.comnih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, significantly accelerating the design-synthesis-testing cycle. nih.gov
Key applications of AI/ML in this area include:
Predictive Modeling : AI algorithms can predict the biological activity, toxicity, and pharmacokinetic properties of novel isoquinoline compounds before they are synthesized. mdpi.comnih.gov
De Novo Drug Design : Generative models can design entirely new molecular structures tailored to specific therapeutic targets, such as protein kinases, where isoquinoline scaffolds are often employed. nih.govmdpi.com
Structure-Activity Relationship (SAR) Analysis : Machine learning can elucidate complex SARs, helping chemists understand how structural modifications to the isoquinoline ring affect its biological function. mdpi.com
Reaction Prediction and Synthesis Planning : AI can predict the outcomes of chemical reactions and even suggest optimal synthetic routes, streamlining the process of creating new molecules. researchgate.net
Discovery of Unprecedented Reactivity and Transformative Chemistry
While the isoquinoline scaffold is well-established, chemists continue to uncover novel and sometimes unexpected reactivity, leading to new molecular architectures. This exploration of "transformative chemistry" moves beyond simple functionalization to create fundamentally new structures.
Recent areas of discovery include:
Dearomative Functionalization : This process disrupts the aromaticity of the isoquinoline ring to create three-dimensional, saturated heterocyclic structures. nih.gov Such transformations provide access to substitution patterns that are not achievable through standard aromatic substitution reactions. nih.gov
Domino Reactions : Researchers have discovered unexpected domino reactions, for instance between isoquinolinium methylides and electrophiles, that lead to the formation of complex fused ring systems like pyrrolo[2,1-a]isoquinolines. rsc.org
Autonomous Discovery : Robotic systems guided by machine learning are being used to explore chemical reactions autonomously. chemrxiv.org This "reactivity-first" approach has led to the discovery of unpredictable reactions and novel molecules by systematically testing a vast number of reaction combinations. chemrxiv.org
These discoveries not only expand the synthetic toolkit available to chemists but also open up possibilities for creating molecules with unique shapes and properties.
Expanding the Scope of Isoquinoline Analogues for Academic Biological Studies
The isoquinoline framework is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs. researchgate.netresearchgate.net A significant area of ongoing research involves the synthesis of diverse libraries of isoquinoline analogues to explore their potential in various biological contexts. researchgate.netijpsjournal.com
This research involves systematically modifying the substituents on the isoquinoline core to probe structure-activity relationships (SAR). ijpsjournal.com For example, fragment-based drug discovery (FBDD) approaches have been used to create libraries of thousands of isoquinoline derivatives. researchoutreach.org By screening these fragments and then merging the "hits," researchers can rapidly develop highly potent molecules, such as kinase inhibitors, without needing detailed structural information of the target protein at the outset. researchoutreach.org The ongoing synthesis and biological evaluation of new isoquinoline derivatives remains a highly active area of academic research.
Q & A
Basic: What are the standard synthetic routes for 4-Chloro-1-methoxyisoquinoline, and how can reaction conditions be optimized for yield?
Methodological Answer:
- Nucleophilic Aromatic Substitution: Start with 1-methoxyisoquinoline and introduce chlorine at the 4-position using chlorinating agents (e.g., POCl₃, Cl₂/FeCl₃). Reaction temperature (80–120°C) and stoichiometry (1:1.2 molar ratio of substrate to Cl source) significantly impact yield .
- Cross-Coupling Reactions: Utilize Suzuki-Miyaura coupling with 4-chlorophenylboronic acid and a methoxy-substituted precursor. Optimize catalysts (Pd(PPh₃)₄, 2–5 mol%) and solvents (toluene/EtOH, 3:1 v/v) under inert atmosphere .
- Yield Optimization Table:
| Method | Catalyst/Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Chlorination (POCl₃) | POCl₃, DMF | 110 | 65–75 | |
| Suzuki Coupling | Pd(PPh₃)₄, toluene/EtOH | 80 | 50–60 |
Advanced: How can computational chemistry predict the regioselectivity of substituents in isoquinoline derivatives?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to calculate Fukui indices and molecular electrostatic potentials (MEPs) to identify reactive sites. For this compound, the 4-position shows higher electrophilicity due to electron-withdrawing Cl and methoxy groups .
- Docking Studies: Model interactions with biological targets (e.g., kinases) using AutoDock Vina. Methoxy groups at position 1 enhance hydrogen bonding with active-site residues (e.g., Asp86 in ROCK kinases) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using CDCl₃ or DMSO-d₆. Key signals:
- HPLC-PDA: Validate purity (>98%) using C18 columns (MeCN/H₂O, 70:30, 1 mL/min). Retention time: ~8.2 min .
- Mass Spectrometry: ESI-MS in positive mode: [M+H]⁺ at m/z 194.1 (calculated: 194.04) .
Advanced: How do solvent polarity and catalyst choice influence cross-coupling efficiency?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, while toluene/EtOH mixtures enhance Pd-catalyzed coupling by balancing solubility and reactivity .
- Catalyst Screening Table:
| Catalyst | Solvent | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Pd(OAc)₂/XPhos | Toluene/EtOH | 85 | 90 |
| PdCl₂(PPh₃)₂ | DMF | 70 | 75 |
Basic: What impurities are common in this compound synthesis?
Methodological Answer:
- Byproducts:
- 1-Methoxyisoquinoline (unreacted starting material, δ 7.8 ppm in NMR),
- 4,7-Dichloroisoquinoline (over-chlorination, detected via LC-MS) .
- Mitigation: Use controlled stoichiometry (Cl source ≤1.2 eq) and quenching with NaHCO₃ to prevent dihalogenation .
Advanced: How to resolve discrepancies in reported biological activity data?
Methodological Answer:
- Reproducibility Protocols:
- Standardize assay conditions (e.g., cell lines, incubation time) per ’s guidelines for experimental rigor .
- Validate purity via orthogonal methods (NMR + HPLC) to exclude batch variability .
- Control Experiments: Compare activity against known kinase inhibitors (e.g., H-1152 dihydrochloride, IC₅₀ = 1.6 nM for ROCK-II) to calibrate assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
